prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methoxyphenyl group, and a prop-2-enyl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of the bromobenzoyl and methoxyphenyl intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(3-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(3-iodobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the bromobenzoyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-11-26-20(24)18(12-14-7-9-17(25-2)10-8-14)22-19(23)15-5-4-6-16(21)13-15/h3-10,12-13H,1,11H2,2H3,(H,22,23)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWXQYVSGBALU-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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